molecular formula C23H23N3O2 B2529307 4-[(1H-pyrazol-1-yl)methyl]-1-(9H-xanthene-9-carbonyl)piperidine CAS No. 1286704-25-3

4-[(1H-pyrazol-1-yl)methyl]-1-(9H-xanthene-9-carbonyl)piperidine

Cat. No.: B2529307
CAS No.: 1286704-25-3
M. Wt: 373.456
InChI Key: VBNWHLDHVVYLPH-UHFFFAOYSA-N
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Description

4-[(1H-pyrazol-1-yl)methyl]-1-(9H-xanthene-9-carbonyl)piperidine is a complex organic compound that features a pyrazole ring, a xanthene moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-pyrazol-1-yl)methyl]-1-(9H-xanthene-9-carbonyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the xanthene moiety, and finally, the coupling of these intermediates with the piperidine ring. Common reagents used in these reactions include pyrazole, xanthene derivatives, and piperidine, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-pyrazol-1-yl)methyl]-1-(9H-xanthene-9-carbonyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(1H-pyrazol-1-yl)methyl]-1-(9H-xanthene-9-carbonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1H-pyrazol-1-yl)methyl]-1-(9H-xanthene-9-carbonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

4-[(1H-pyrazol-1-yl)methyl]-1-(9H-xanthene-9-carbonyl)piperidine stands out due to its unique combination of a pyrazole ring, a xanthene moiety, and a piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-23(25-14-10-17(11-15-25)16-26-13-5-12-24-26)22-18-6-1-3-8-20(18)28-21-9-4-2-7-19(21)22/h1-9,12-13,17,22H,10-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNWHLDHVVYLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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